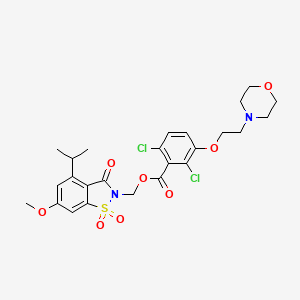

(6-Methoxy-1,1,3-trioxo-4-propan-2-yl-1,2-benzothiazol-2-yl)methyl 2,6-dichloro-3-(2-morpholin-4-ylethoxy)benzoate

Description

WIN-63759 is a small molecule drug initially developed by Sanofi. It is known for being a potent and selective inhibitor of human neutrophil elastase (HNE), with a Ki value of 14 pM . This compound has shown significant potential in treating respiratory diseases and infections due to its ability to inhibit HNE, which plays a crucial role in inflammatory processes .

Properties

Molecular Formula |

C25H28Cl2N2O8S |

|---|---|

Molecular Weight |

587.5 g/mol |

IUPAC Name |

(6-methoxy-1,1,3-trioxo-4-propan-2-yl-1,2-benzothiazol-2-yl)methyl 2,6-dichloro-3-(2-morpholin-4-ylethoxy)benzoate |

InChI |

InChI=1S/C25H28Cl2N2O8S/c1-15(2)17-12-16(34-3)13-20-21(17)24(30)29(38(20,32)33)14-37-25(31)22-18(26)4-5-19(23(22)27)36-11-8-28-6-9-35-10-7-28/h4-5,12-13,15H,6-11,14H2,1-3H3 |

InChI Key |

AGROLWZEYXFDEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC(=O)C3=C(C=CC(=C3Cl)OCCN4CCOCC4)Cl |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for WIN-63759 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

WIN-63759 undergoes various chemical reactions, primarily focusing on its interaction with human neutrophil elastase. The compound is highly selective for HNE and does not significantly interact with other serine proteases or receptors . Common reagents and conditions used in these reactions include specific inhibitors and substrates that facilitate the binding of WIN-63759 to HNE. The major product formed from these reactions is the inhibited form of HNE, which reduces its activity and subsequent inflammatory effects .

Scientific Research Applications

Mechanism of Action

WIN-63759 exerts its effects by selectively inhibiting human neutrophil elastase. The compound binds to the active site of HNE, preventing it from interacting with its natural substrates. This inhibition reduces the activity of HNE, which in turn decreases the inflammatory response associated with various respiratory diseases . The molecular targets and pathways involved include the direct interaction of WIN-63759 with the active site of HNE, leading to a reduction in its enzymatic activity .

Comparison with Similar Compounds

WIN-63759 is unique in its high selectivity and potency as an HNE inhibitor. Compared to other similar compounds, WIN-63759 has a significantly lower Ki value, indicating its strong binding affinity and effectiveness . Similar compounds include other HNE inhibitors, such as sivelestat and elafin, which also target HNE but may have different selectivity profiles and potencies . The uniqueness of WIN-63759 lies in its ability to achieve high selectivity for HNE while minimizing interactions with other serine proteases or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.